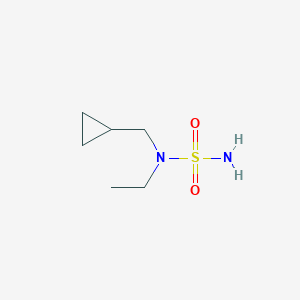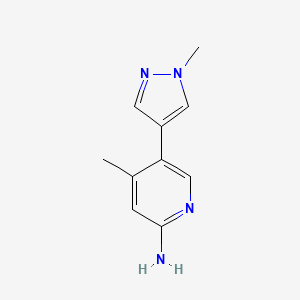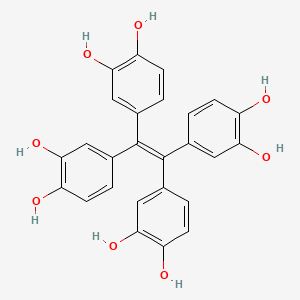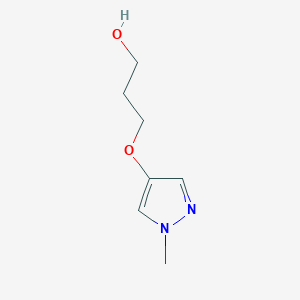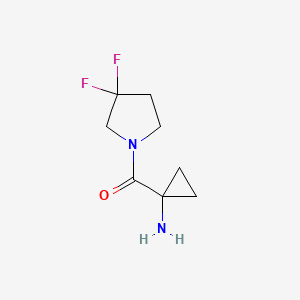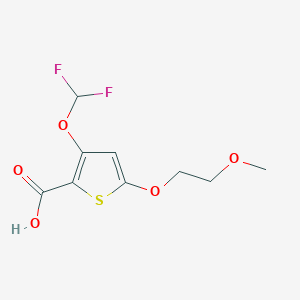
3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or the Hinsberg thiophene synthesis.
Introduction of Substituents: The difluoromethoxy and methoxyethoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents like difluoromethyl ether and 2-methoxyethanol.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction or by using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring or the substituent groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens, organolithium compounds, or Grignard reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation as a potential pharmaceutical agent due to its unique chemical properties.
Industry: Use in the development of advanced materials, such as organic semiconductors or conductive polymers.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
3-Methoxythiophene: A thiophene derivative with a methoxy group.
5-(2-Methoxyethoxy)thiophene: A thiophene derivative with a methoxyethoxy group.
Uniqueness
3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to the presence of both difluoromethoxy and methoxyethoxy groups, which can impart distinct chemical and physical properties. These substituents may enhance its reactivity, stability, or interaction with biological targets compared to simpler thiophene derivatives.
Eigenschaften
Molekularformel |
C9H10F2O5S |
|---|---|
Molekulargewicht |
268.24 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10F2O5S/c1-14-2-3-15-6-4-5(16-9(10)11)7(17-6)8(12)13/h4,9H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
OJHOSGHWTDPBAF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CC(=C(S1)C(=O)O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





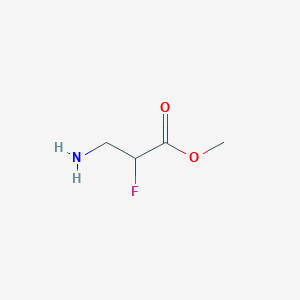

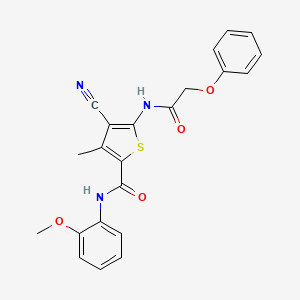
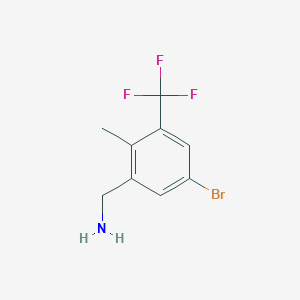
![9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12076124.png)
